![molecular formula C11H20BrNO3 B15304828 tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B15304828.png)
tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated precursor. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions to form tert-butyl esters . Another approach includes the use of palladium-catalyzed cross-coupling reactions with aryl halides .
Industrial Production Methods
Industrial production of this compound may involve scalable and sustainable methods such as solvent-free N-Boc deprotection using hydrogen chloride gas . These methods are designed to be efficient and environmentally friendly, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, tert-butyl hydroperoxide, and hydrogen chloride gas. Reaction conditions often involve specific solvents such as 1,4-dioxane and bases like cesium carbonate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions with aryl halides can yield N-Boc-protected anilines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate is used in the synthesis of various organic compounds, including tetrasubstituted pyrroles . It serves as a building block for more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as an inhibitor of enzymes such as acetylcholinesterase. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its applications in industrial processes are driven by its reactivity and stability.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate involves its interaction with molecular targets such as enzymes. For example, it can inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine. This interaction disrupts normal enzyme function and can have therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include tert-butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate and tert-butanesulfinamide . These compounds share structural similarities, such as the presence of a tert-butyl group and a carbamate moiety.
Uniqueness
tert-Butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate is unique due to its specific combination of functional groups, including the bromine atom and the oxopentan-3-yl moiety
Propiedades
Fórmula molecular |
C11H20BrNO3 |
|---|---|
Peso molecular |
294.19 g/mol |
Nombre IUPAC |
tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate |
InChI |
InChI=1S/C11H20BrNO3/c1-7(2)9(8(14)6-12)13-10(15)16-11(3,4)5/h7,9H,6H2,1-5H3,(H,13,15)/t9-/m1/s1 |
Clave InChI |
DGTXYSZASJZJJK-SECBINFHSA-N |
SMILES isomérico |
CC(C)[C@H](C(=O)CBr)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)C(C(=O)CBr)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




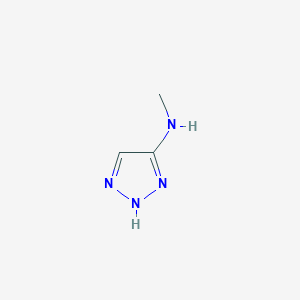

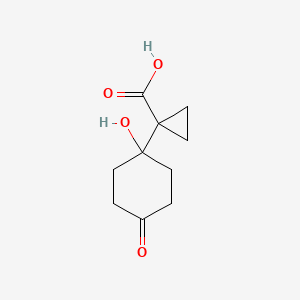
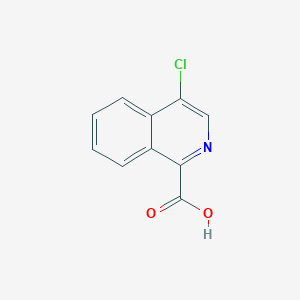
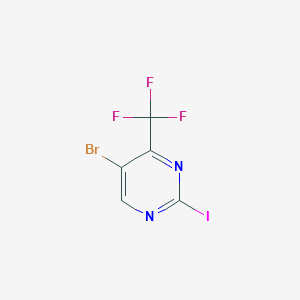

![tert-butyl N-[4-(4-bromo-1H-pyrazol-1-yl)butyl]carbamate](/img/structure/B15304830.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15304832.png)
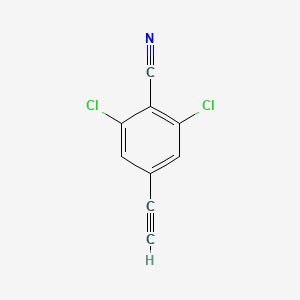
![benzylN-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate,Mixtureofdiastereomers](/img/structure/B15304843.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride](/img/structure/B15304849.png)

